molecular formula C10H17N3 B13220949 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole

3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13220949
M. Wt: 179.26 g/mol
InChI Key: GNFJMKXUCQDLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.27 g/mol . It is provided for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. The compound features a molecular structure consisting of a 1H-pyrazole ring linked to a 4-ethyl-4-methylpyrrolidine group . This structure combines two privileged scaffolds in medicinal chemistry: the pyrazole and the pyrrolidine. The 1H-pyrazole nucleus is a well-established heterocycle known for its significant and diverse biological activities . Scientific literature indicates that pyrazole-containing compounds are of high interest in biomedical research due to their wide spectrum of pharmacological properties, which can include anti-inflammatory, antimicrobial, anticancer, and antiviral activities, among others . Furthermore, the pyrrolidine ring is a common feature in pharmaceuticals and bioactive molecules, often contributing to favorable pharmacokinetic properties. As a building block, this specific compound offers researchers a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents . Its defined structure, confirmed by its canonical SMILES "CCC1(C)CNCC1C1=CNN=C1" , makes it a valuable candidate for structure-activity relationship (SAR) studies, library synthesis, and the exploration of new chemical space in drug discovery programs.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole

InChI

InChI=1S/C10H17N3/c1-3-10(2)7-11-6-8(10)9-4-5-12-13-9/h4-5,8,11H,3,6-7H2,1-2H3,(H,12,13)

InChI Key

GNFJMKXUCQDLBP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=NN2)C

Origin of Product

United States

Biological Activity

3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a unique structure that includes a pyrazole ring and a pyrrolidine moiety, this compound has been explored for various pharmacological applications, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Properties

Research indicates that 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, including bacteria and fungi. Its mechanism of action appears to involve the modulation of enzyme activity linked to microbial proliferation, making it a candidate for therapeutic applications in infectious diseases.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

The biological effects of 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole are primarily attributed to its ability to interact with various molecular targets. This interaction can lead to the modulation of enzyme activities related to inflammation and cell proliferation, thereby exerting both anti-inflammatory and anticancer effects.

Case Studies and Experimental Results

A series of studies have evaluated the biological activity of this compound:

  • Antimicrobial Screening : In vitro assays demonstrated that 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole inhibited the growth of Staphylococcus aureus and other pathogenic bacteria, suggesting its potential as an antibacterial agent .
  • Anti-inflammatory Activity : In animal models, the compound reduced markers of inflammation, indicating its efficacy in lowering inflammatory responses .
  • Cancer Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-EthylpyrazoleContains an ethyl group attached to the pyrazole ringLess complex than 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole
Pyrazolo[3,4-b]pyridineBicyclic structure with a pyridine ringExhibits different biological activity compared to pyrazoles
5-Ethyl-4-methyl-pyrazoleSimilar ethyl and methyl substitutionsLacks the pyrrolidine component present in 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiproliferative Pyrazole Derivatives

Pyrazole derivatives substituted with aromatic or heteroaromatic groups exhibit notable antiproliferative activity. For example:

  • 3-(3',4',5'-Trimethoxyphenyl)-4-(4'-ethoxyphenyl)-1H-pyrazole (3p) : Displays IC50 values of 0.05–4.5 nM across six cancer cell lines, attributed to the electron-rich trimethoxyphenyl group enhancing tubulin binding .
  • 4-(3',4',5'-Trimethoxyphenyl)-3-(4'-ethoxyphenyl)-1H-pyrazole (4c) : Shows superior activity (IC50 = 0.06–0.7 nM ) compared to the reference compound CA-4, likely due to regioisomeric optimization of substituent positions .

However, the pyrrolidine moiety may improve bioavailability by mitigating rapid metabolism observed in aryl-substituted analogs.

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives
Compound Substituents IC50 (nM) Range Key Cell Lines Reference
3p 3',4',5'-Trimethoxyphenyl, 4'-ethoxy 0.05–4.5 HeLa, MDA-MB-231
4c 4'-Ethoxy, 3',4',5'-trimethoxyphenyl 0.06–0.7 HL-60, MCF-7
Target Compound 4-Ethyl-4-methylpyrrolidin-3-yl Data not reported Inferred stability

Antifungal Pyrazole Analogs

Pyrazole derivatives with sulfur-containing side chains demonstrate potent antifungal activity. For instance:

  • 3-(Arylmethylthio)-1H-pyrazole derivatives (52–54): Exhibit EC50 values of 6–9 µg/mL against Fusarium oxysporum, driven by the presence of cyano and amide groups that enhance target binding .

The target compound lacks sulfur-based side chains or electron-withdrawing groups (e.g., cyano), suggesting lower antifungal efficacy compared to these analogs. However, its pyrrolidine ring could confer unique interactions with fungal enzymes.

Structural and Electronic Comparisons

  • Ethyl 3-methyl-1H-pyrazole-4-carboxylate : Features a carboxylate ester group, improving solubility but reducing membrane permeability compared to the target compound’s amine system .
  • 1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole : The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the target compound’s ethyl-methyl substituents balance steric bulk and hydrophobicity .

Crystallographic and Tautomeric Behavior

Pyrazole derivatives often exhibit tautomerism, as seen in 3-(4-fluorophenyl)-1H-pyrazole, which crystallizes as four distinct molecules with N–H⋯N hydrogen bonding .

Preparation Methods

Synthesis of the Pyrazole Core

Method A: Hydrazine Condensation with α,β-Unsaturated Ketones

  • Reagents: Hydrazine hydrate, α,β-unsaturated ketones (e.g., chalcones or enones).
  • Procedure:
    • Dissolve hydrazine hydrate in ethanol.
    • Add the α,β-unsaturated ketone derivative under reflux.
    • Heat the mixture to promote cyclization, forming the pyrazole ring.
  • Outcome: Formation of 1H-pyrazole derivatives with various substituents at the 1-position.

Research Data: Katritzky et al. demonstrated regioselective synthesis of pyrazoles via this route, achieving yields of 50-94% depending on substituents.

Introduction of the 4-Ethyl-4-methylpyrrolidin-3-yl Group

Method B: Nucleophilic Substitution on Pyrazole Derivatives

  • Preparation of the Pyrrolidine Fragment:

    • Synthesize 3-bromopyrrolidine derivatives bearing ethyl and methyl groups at the 4-position.
    • Reagents: 3-bromopyrrolidine, ethyl bromide, methyl iodide, or analogous alkylating agents.
    • Procedure: Alkylate the pyrrolidine ring at the nitrogen or carbon to introduce the ethyl and methyl groups selectively.
  • Coupling to the Pyrazole Core:

    • Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the pyrrolidinyl fragment at the 3-position of the pyrazole.
    • Reagents: Palladium catalysts, suitable ligands, base (e.g., potassium carbonate), and solvent (e.g., DMF).

Research Data: Similar strategies have been employed in the synthesis of heterocyclic derivatives with pyrrolidine substituents, achieving moderate to high yields.

Cyclization and Final Functionalization

Method C: Intramolecular Cyclization

  • Convert the intermediate into the target compound via intramolecular cyclization under reflux conditions.
  • Use dehydrating agents (e.g., polyphosphoric acid) if necessary to promote ring closure.
  • Final purification via chromatography yields the pure compound.

Data Table Summarizing Synthetic Routes

Step Reagents Conditions Key Intermediates Yield (%) Notes
1 Hydrazine hydrate + chalcone Reflux in ethanol Pyrazole core 50–94 Based on literature
2 3-bromopyrrolidine + ethyl/methyl halides Reflux with base Ethyl/methyl substituted pyrrolidine 60–80 Alkylation step
3 Cross-coupling (e.g., Pd-catalyzed) Pd(0) catalyst, heat Pyrazole with pyrrolidinyl substituent 65–85 Coupling at 3-position
4 Cyclization/Final purification Reflux / chromatography Target compound 70–85 Confirmed by NMR, MS

Research Findings and Supporting Literature

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